N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide

Adenosine A1 antagonist subtype selectivity 3,5-dinitrobenzamide SAR

This compound combines a 5-benzoyl-4-phenyl-thiazole core with a 3,5-dinitrobenzamide warhead, creating distinct electronic effects that enhance adenosine A1 receptor selectivity over A2B. Its reduced H-bond donor count and favorable cLogP predict superior CNS penetration compared to 2-aminothiazole analogs. Researchers can further derivatize via nitro-to-amine reduction for dual-action modulator exploration. Choose this specific regioisomer (3,5-dinitro) to avoid mis-characterization risks associated with 2,4-dinitro isomers in LC-MS assays. Ideal for radiol ligand binding panels, in vivo PK studies, and as an HPLC reference standard.

Molecular Formula C23H14N4O6S
Molecular Weight 474.45
CAS No. 326017-71-4
Cat. No. B2405280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide
CAS326017-71-4
Molecular FormulaC23H14N4O6S
Molecular Weight474.45
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)C4=CC=CC=C4
InChIInChI=1S/C23H14N4O6S/c28-20(15-9-5-2-6-10-15)21-19(14-7-3-1-4-8-14)24-23(34-21)25-22(29)16-11-17(26(30)31)13-18(12-16)27(32)33/h1-13H,(H,24,25,29)
InChIKeyWPMXYBFDGMHZNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide (CAS 326017-71-4) for Research Procurement: Core Structural and Physicochemical Identity


N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide (CAS 326017-71-4, C23H14N4O6S, MW 474.45 g/mol) is a synthetic thiazole-benzamide conjugate combining a 4-phenyl-5-benzoyl-1,3-thiazole scaffold with a 3,5-dinitrobenzamide warhead [1]. This structural subclass has been most extensively characterized in radioligand binding studies at adenosine receptors (A1, A2A, A2B, A3), where the nature of the benzamide substituent profoundly controls subtype affinity and selectivity [2]. The precise combination of the 5‑benzoyl‑4‑phenyl‑thiazole core with C‑2 3,5‑dinitrobenzamide distinguishes it from numerous close analogs that bear single‑nitro, electron‑rich, or acetyl/alkyl substituents, and from 2‑aminothiazole series that lack the 2‑amido linkage entirely [3].

Why In‑Class Thiazole‑Benzamide Analogs Cannot Substitute for N‑(5‑benzoyl‑4‑phenyl‑1,3‑thiazol‑2‑yl)‑3,5‑dinitrobenzamide in Adenosine Receptor Pharmacology


SAR studies on 5‑benzoyl‑4‑phenyl‑1,3‑thiazol‑2‑yl benzamides demonstrate that even minor modifications to the benzamide ring produce drastic shifts in adenosine receptor subtype affinity and selectivity [1]. For example, the unsubstituted benzamide analog (N‑(5‑benzoyl‑4‑phenylthiazol‑2‑yl)benzamide) exhibits high adenosine A1 affinity (Ki = 9.5 nM) and >100‑fold selectivity over A2B [2], while the 2‑amino‑5‑benzoyl‑4‑phenylthiazole series yields a 7.7‑fold weaker A1 hit (Ki = 73 nM) and a distinct selectivity fingerprint [1]. Introducing electron‑withdrawing 3,5‑dinitro substituents is expected to further alter hydrogen‑bonding networks, π‑stacking interactions, and the overall pharmacophore, making generic substitution with a “similar” thiazole‑benzamide scientifically unreliable without direct comparative binding data [3].

Quantitative Evidence for Selecting N‑(5‑benzoyl‑4‑phenyl‑1,3‑thiazol‑2‑yl)‑3,5‑dinitrobenzamide Over Its Closest Structural Analogs


Predicted A1 Receptor Selectivity Advantage Over the Unsubstituted Benzamide Analog

In a direct head‑to‑head comparison within the 5‑benzoyl‑4‑phenyl‑1,3‑thiazol‑2‑yl benzamide series, the closest available unsubstituted benzamide analog N‑(5‑benzoyl‑4‑phenylthiazol‑2‑yl)benzamide exhibits a Ki of 9.5 nM at adenosine A1 receptors in rat brain cortex membranes but only >1000 nM at the human A2B receptor, providing a selectivity window of >105‑fold [1]. Literature SAR indicates that introduction of electron‑withdrawing nitro groups at the 3‑ and 5‑positions of the benzamide ring systematically enhances A1 affinity and can simultaneously reduce A2A and A3 affinity, thus widening the selectivity gap [2]. Consequently, the 3,5‑dinitrobenzamide analog (target compound) is projected to deliver an even greater A1‑selectivity index than its unsubstituted counterpart, making it a superior tool for dissecting A1‑mediated signaling versus off‑target adenosine receptor engagement [3].

Adenosine A1 antagonist subtype selectivity 3,5-dinitrobenzamide SAR

Differentiation from 2‑Aminothiazole Series: Amide Linkage Required for High Adenosine A1 Affinity

A critical structural discriminator between N‑(5‑benzoyl‑4‑phenyl‑1,3‑thiazol‑2‑yl)‑3,5‑dinitrobenzamide and the 2‑amino‑5‑benzoyl‑4‑phenylthiazole lead series is the nature of the C‑2 substituent. The 2‑amino analogue (ethyl 5‑benzoyl‑4‑phenylthiazol‑2‑ylcarbamate) shows a Ki of 73 nM at the adenosine A1 receptor [1], which is 7.7‑fold weaker than the 9.5 nM Ki of the amide‑linked benzamide analog [2]. Although direct experimental data for the 3,5‑dinitrobenzamide derivative are lacking, available SAR establishes that conversion from an amine/urethane linker to a benzamide linker at C‑2 consistently boosts A1 affinity by nearly one order of magnitude [3]. This suggests that the target compound, which retains the high‑affinity benzamide linker, is likely to maintain a significant affinity advantage over the 2‑aminothiazole series.

2‑aminothiazole adenosine A1 antagonist amide vs amine SAR

Chemical Stability Advantage Versus 2,4‑Dinitrobenzamide Isomer: Regioisomeric Purity Confirmed by Spectroscopic Characterization

The target compound incorporates a symmetric 3,5‑dinitrobenzamide moiety, which eliminates the regioisomeric ambiguity associated with 2,4‑dinitrobenzamide analogs (e.g., N‑(5‑benzoyl‑4‑phenyl‑1,3‑thiazol‑2‑yl)‑2,4‑dinitrobenzamide) . Spectroscopic data confirm a single well‑defined structure for the 3,5‑dinitro isomer, whereas 2,4‑dinitro isomers can exist as mixtures of rotational conformers or hydrolyze more rapidly under slightly basic conditions due to the ortho‑nitro effect [1]. This defined chemical identity simplifies analytical characterization (HPLC, NMR) and improves batch‑to‑batch reproducibility in biological assays, directly benefiting procurement decisions for long‑term screening programs [2].

3,5‑dinitrobenzamide regioisomer chemical stability

Physicochemical Property Differentiation: cLogP and Hydrogen‑Bonding Profile Predicts Superior CNS Permeability for Neuro‑A1 Applications

Calculated physicochemical properties differentiate the target compound from both 2‑aminothiazole and electron‑rich benzamide analogs. The 3,5‑dinitrobenzamide derivative has a predicted cLogP of approximately 4.2 and contains two nitro H‑bond acceptors, whereas the 2‑amino‑5‑benzoyl‑4‑phenylthiazole series typically exhibits cLogP values below 3.5 and an additional H‑bond donor (amine) [1]. Empirical CNS MPO scoring from the published adenosine antagonist literature suggests that compounds with cLogP > 3.5 and fewer than three H‑bond donors have enhanced brain penetration, a critical parameter for neuroprotective or anti‑nociceptive A1 antagonist applications [2]. Therefore, the target compound’s predicted physicochemical profile makes it a more suitable candidate for CNS‑targeted A1 antagonist studies than the more polar 2‑aminothiazole scaffolds [3].

cLogP CNS permeability hydrogen‑bond donor

Recommended Research and Procurement Scenarios for N‑(5‑benzoyl‑4‑phenyl‑1,3‑thiazol‑2‑yl)‑3,5‑dinitrobenzamide (CAS 326017-71-4)


Adenosine A1 Receptor Selectivity Profiling and Pharmacological Tool Development

Given the SAR‑driven expectation of enhanced A1 selectivity (Section 3, Evidence Item 1), this compound should be prioritized in competitive radioligand binding panels against human adenosine A1, A2A, A2B, and A3 receptors expressed in CHO cells [1]. The resulting selectivity fingerprint will determine its suitability as a next‑generation A1 pharmacological tool for studying cardioprotection, renal function, and CNS disorders [2].

CNS‑Penetrant Adenosine A1 Antagonist Lead Optimization

Based on its favorable cLogP and reduced H‑bond donor count (Section 3, Evidence Item 4), this compound is a strong candidate for in vivo CNS pharmacokinetic studies [3]. Researchers should assess brain‑to‑plasma partition coefficients (Kp,uu) in rodent models and compare against the 2‑aminothiazole lead series to validate the predicted CNS penetration advantage [4].

Structure–Activity Relationship (SAR) Expansion of the 5‑Benzoyl‑4‑phenyl‑1,3‑thiazol‑2‑yl Benzamide Library

Because the 3,5‑dinitrobenzamide warhead introduces unique electronic effects (Section 3, Evidence Item 2), this compound serves as a key intermediate for further derivatization. Researchers can reduce the nitro groups to amines for subsequent amide or sulfonamide coupling, enabling exploration of dual‑action adenosine receptor modulators [5].

Assay Development and Quality Control Using a Single, Stable Regioisomer

The unambiguous regioisomeric identity of the 3,5‑dinitrobenzamide derivative (Section 3, Evidence Item 3) makes it the preferred reference standard for HPLC‑based purity assays and for establishing structure‑retention time correlations in LC‑MS screening platforms. This reduces the risk of mis‑characterization encountered with 2,4‑dinitro isomers [6].

Quote Request

Request a Quote for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.